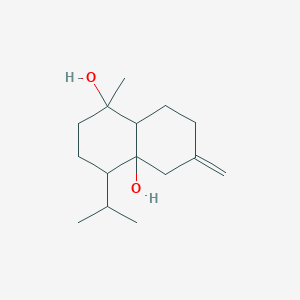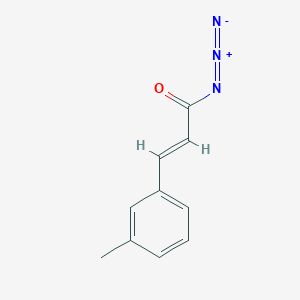
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes a brominated pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyrrolidine derivative, followed by the introduction of an amino group and subsequent functionalization to achieve the desired structure. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyrrolidine ring can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
科学研究应用
Chemistry
In chemistry, (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable in various industrial processes.
作用机制
The mechanism of action of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrrolidine ring may play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(3-Bromo-pyrrolidin-1-yl)-ethanone
- 1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone
Uniqueness
Compared to similar compounds, (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to interact with specific molecular targets in ways that other compounds may not, making it valuable in various research and industrial applications.
属性
分子式 |
C9H17BrN2O |
|---|---|
分子量 |
249.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-1-(3-bromopyrrolidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17BrN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7?,8-/m0/s1 |
InChI 键 |
QUVORXWIPABCAI-MQWKRIRWSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)Br)N |
规范 SMILES |
CC(C)C(C(=O)N1CCC(C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)


![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)


![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)

![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)
![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)

![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)

